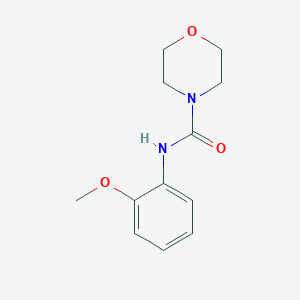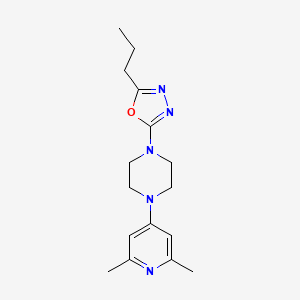
N-(2-methoxyphenyl)-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-morpholinecarboxamide, commonly known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. This compound has gained significant attention in recent years due to its potential use in scientific research. NM-2201 is a potent agonist of the cannabinoid receptors, which are known to play a crucial role in various physiological processes.
Mécanisme D'action
NM-2201 exerts its effects by binding to the cannabinoid receptors, which are located throughout the body. This binding activates the receptors, leading to a cascade of intracellular signaling events that ultimately result in the physiological effects of NM-2201.
Biochemical and Physiological Effects:
NM-2201 has been shown to have a wide range of biochemical and physiological effects. This compound has been reported to have analgesic, anxiolytic, and anti-inflammatory properties. NM-2201 has also been shown to have effects on appetite and metabolism, making it a potential therapeutic agent for obesity and related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
NM-2201 has several advantages for use in scientific research. This compound is highly potent and has a high affinity for the cannabinoid receptors, making it an ideal tool for investigating the effects of cannabinoids on various physiological processes. However, there are also limitations to the use of NM-2201 in laboratory experiments. This compound has not been extensively studied in humans, and its effects on human health are not well understood. Additionally, the use of NM-2201 in laboratory experiments requires strict adherence to safety protocols due to its potential toxicity.
Orientations Futures
There are several potential future directions for research on NM-2201. One area of interest is the development of new therapeutic agents for various diseases based on the effects of NM-2201 on the cannabinoid receptors. Another area of interest is the investigation of the potential toxicity of NM-2201 and its effects on human health. Further research is also needed to understand the long-term effects of NM-2201 on physiological processes and to develop safe and effective dosing protocols for its use in laboratory experiments.
Méthodes De Synthèse
NM-2201 can be synthesized using various methods, including the reaction of 2-methoxyphenylacetonitrile with 4-morpholinecarboxylic acid in the presence of a suitable catalyst. The resulting product is then purified using chromatography techniques to obtain pure NM-2201.
Applications De Recherche Scientifique
NM-2201 has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for the cannabinoid receptors, which are involved in various physiological processes such as pain perception, appetite, and mood regulation. NM-2201 has been used in studies to investigate the effects of cannabinoids on these processes and to develop new therapeutic agents for various diseases.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-5-3-2-4-10(11)13-12(15)14-6-8-17-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACWEMYQLYXRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxyphenyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-(2-oxa-7-azaspiro[4.5]dec-7-yl)-4-oxobutan-1-one](/img/structure/B5680538.png)


![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine](/img/structure/B5680557.png)


![1-methyl-4-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680569.png)
![2-[4-(diethylamino)-2-hydroxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5680576.png)
![5-(dimethylamino)-2-{2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5680585.png)
![1'-(3-furoyl)-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5680600.png)

![[(3aS*,10aS*)-2-[(4-chlorophenoxy)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5680644.png)
![N-[3-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5680647.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5680648.png)